

Kinetic Analysis of MMP-7 Using a Fluorogenic Substrate

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Compound of Interest

Compound Name: Dnp-RPLALWRS

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Application Note and Protocol

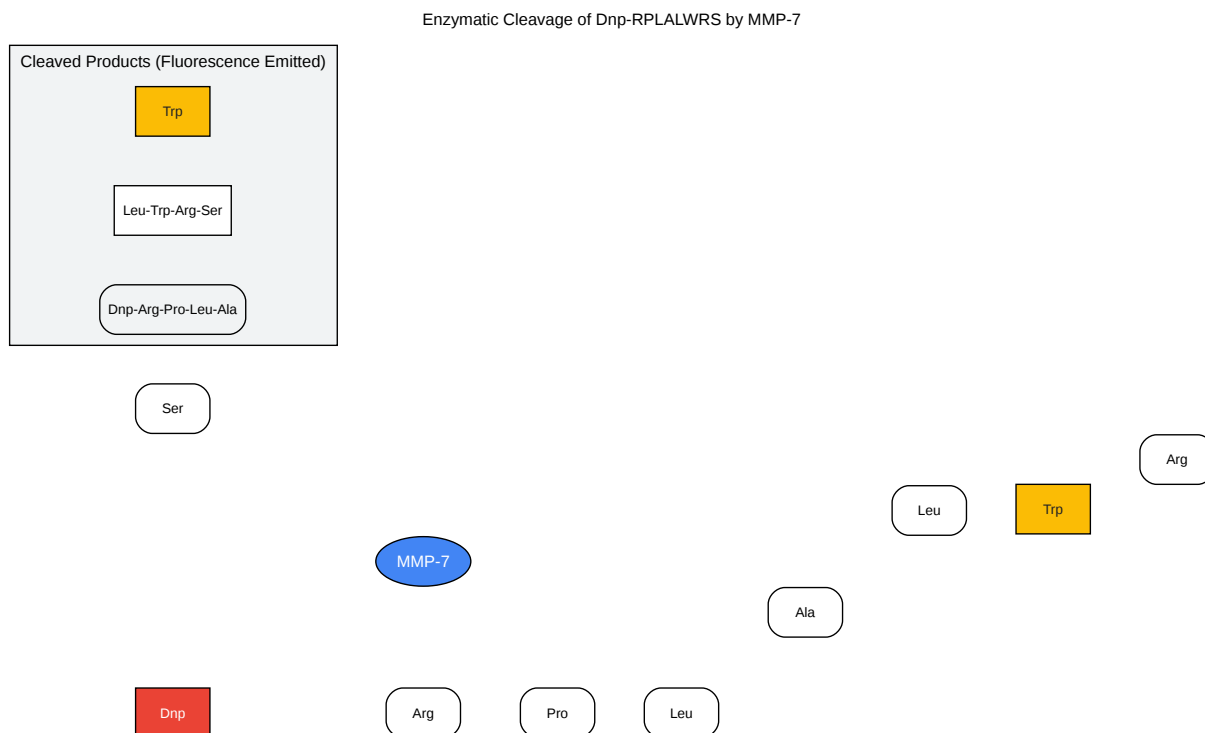
For Researchers, Scientists, and Drug Development Professionals

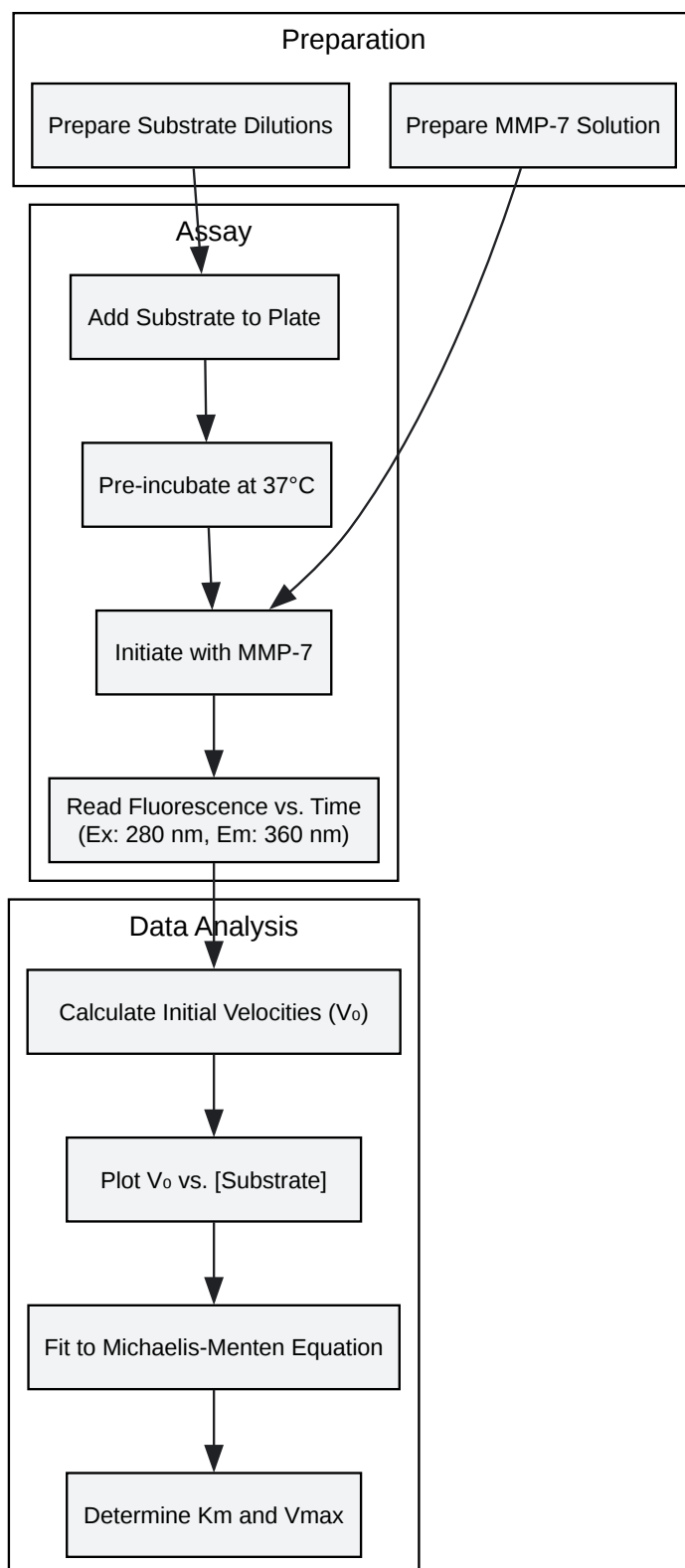
Introduction

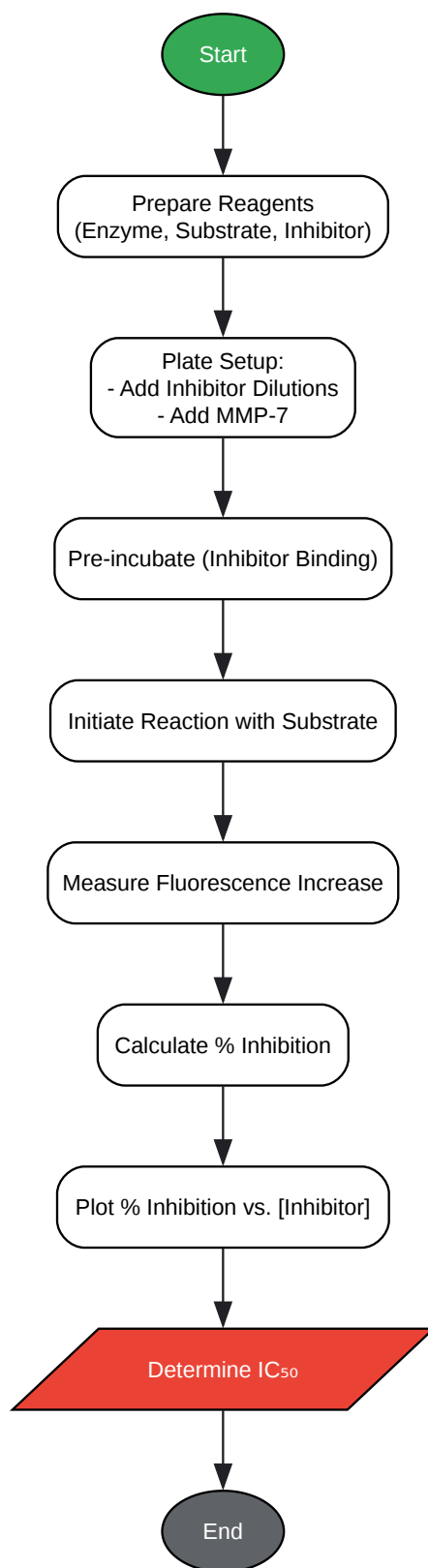
Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme in the MMP family involved in the degradation of extracellular matrix components. Its activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer progression. Accurate measurement of MMP-7 kinetic activity is crucial for understanding its biological functions and for the development of therapeutic inhibitors. This document provides a detailed protocol for the kinetic analysis of MMP-7 using the fluorogenic substrate Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser (**Dnp-RPLALWRS**).

Principle of the Assay

The kinetic analysis is based on a continuous fluorescent assay that utilizes the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate, **Dnp-RPLALWRS**, contains a fluorescent tryptophan (Trp) residue and a dinitrophenyl (Dnp) quenching group. In the intact peptide, the close proximity of the Dnp group to the Trp residue quenches the intrinsic fluorescence of the tryptophan. Upon enzymatic cleavage of the peptide bond between alanine and leucine by MMP-7, the Trp-containing fragment is released, separating it from the Dnp quencher. This separation results in an increase in fluorescence intensity, which can be monitored in real-time to determine the rate of the enzymatic reaction.







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- To cite this document: BenchChem. [Kinetic Analysis of MMP-7 Using a Fluorogenic Substrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b575105#kinetic-analysis-of-mmp-7-using-dnp-rplalwrs-substrate]

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